Spiro[4.5]decan-1-one
Overview
Description
Spiro[4.5]decan-1-one is a useful research compound. Its molecular formula is C10H16O and its molecular weight is 152.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Cycloaddition and Cascade Reactions
- Synthesis of Spiro[4,5]decanes and Polycycles : Spiro[4.5]decanes and polycyclic compounds with spiro[4,5]decane systems are crucial biofunctional molecules. They are synthesized using diastereoselective formal (4+1) cycloaddition and enantioselective Michael-Henry cascade reactions. These methods enable the creation of spiro[4,5]decanes bearing oxindoles and spirooxindole polycycles with high diastereo- and enantioselectivities (Huang et al., 2017).
Nazarov Cyclization and Synthesis
- Formation of Spiro[4.5]decane and Spiro[4.4]nonane Ring Systems : The FeCl3-induced Nazarov cyclization of α-(trimethylsilylmethyl)divinyl ketone derivatives is an effective way to synthesize spiro[4.5]decane and spiro[4.4]nonane systems. The presence of a trimethylsilyl group is essential for yielding these products in good amounts (Kuroda et al., 2000).
Dearomatization Reactions
- Visible-Light-Driven Dearomatization for Spiro[4.5]decanes : A method involving visible-light-driven regioselective dearomative cyclization between 2-benzyl-2-bromomalonate and alkynes has been developed. This method efficiently produces spiro[4,5]decanes under oxidant-free conditions (Dong et al., 2020).
Ketyl Radical Mediated Cyclization
- Stereoselective Construction of Spiro[4.5]decanes : The use of SmI(2)-promoted ketyl radical mediated tandem cyclization is a novel approach for stereoselectively creating spiro[4.5]decanes. This method offers different outcomes based on the presence of various activators (Inui et al., 2007).
Microwave-Assisted Synthesis
- Synthesis of Arylidene-Substituted Spiro[4,5]decan-8-one Derivatives : A green, microwave-assisted approach in water has been developed for synthesizing arylidene-substituted spiro[4,5]decan-8-one derivatives. This method is notable for its environmental friendliness and efficiency (Peng et al., 2010).
Synthesis of Spiro[4.5]decane Derivatives
- FeCl3-Promoted One-Step Synthesis : The synthesis of spiro[4.5]decane derivatives can be achieved through a FeCl3-promoted one-step process. This method utilizes 2-(5,5-dimethoxypentyl)-1-substituted cyclopentanols, leading to compounds with high diastereoselectivity (Zheng et al., 2010).
Mechanism of Action
Target of Action
Spiro[4.5]decan-1-one has been identified as a potential inhibitor of Prolyl Hydroxylase Domain (PHD) .
Mode of Action
The compound interacts with the active site of PHDs, competing with the 2-oxoglutarate (2OG) co-substrate . This interaction inhibits the prolyl hydroxylation of HIF-α subunits, a process that normally signals for their degradation via the ubiquitin-proteasome system . By inhibiting PHDs, this compound can potentially mimic elements of the physiological hypoxic response .
Pharmacokinetics
The pharmacokinetic properties of Spiro[4The compound’s potential as a phd inhibitor suggests that it may have suitable bioavailability for therapeutic applications .
Result of Action
The inhibition of PHDs by this compound can lead to the stabilization of HIF-α subunits and the subsequent induction of hypoxia-responsive genes . This can have various molecular and cellular effects, depending on the specific genes induced. For example, the induction of erythropoietin (EPO) can stimulate the production of red blood cells, potentially providing a therapeutic benefit in conditions such as anemia .
Properties
IUPAC Name |
spiro[4.5]decan-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c11-9-5-4-8-10(9)6-2-1-3-7-10/h1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPVZWDQWFCGSFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CCCC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30339476 | |
Record name | Spiro[4.5]decan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30339476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4728-91-0 | |
Record name | Spiro[4.5]decan-1-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4728-91-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Spiro[4.5]decan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30339476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | spiro[4.5]decan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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